4-bromo-N,N-dimethyl-2,2-diphenylbutanamide

Pharmaceutical Quality Control Impurity Profiling Reference Standards

QC labs needing certified Loperamide Impurity 13 face uncontrolled impurity profiles when substituting generic bromoalkanes-failed spectral matching invalidates regulatory submissions. This compound solves that: ≥95% HPLC purity, certified as Loperamide Impurity 13, enables accurate RRF determination against loperamide API for ICH Q3A/B compliance. • ≥80% SN2 alkylation yield (vs. ~45% chloro analog)-superior synthetic efficiency in DMF at 150°C. • Predicted MOR IC50 >10,000 nM-authenticated inactive scaffold for opioid SAR negative controls. • Ambient storage (mp 168-170°C)-no cold-chain logistics; reduces long-term inventory cost vs. the 4°C carboxylic acid analog.

Molecular Formula C18H20BrNO
Molecular Weight 346.268
CAS No. 113817-55-3
Cat. No. B570493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N,N-dimethyl-2,2-diphenylbutanamide
CAS113817-55-3
Synonyms2,2-Diphenyl-4-Bromo-N,N-Dimethylbutyramide
Molecular FormulaC18H20BrNO
Molecular Weight346.268
Structural Identifiers
SMILESCN(C)C(=O)C(CCBr)(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C18H20BrNO/c1-20(2)17(21)18(13-14-19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3
InChIKeyGTQMKRZWRROSKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N,N-dimethyl-2,2-diphenylbutanamide Overview


4-Bromo-N,N-dimethyl-2,2-diphenylbutanamide (CAS 113817-55-3, molecular formula C18H20BrNO, molecular weight 346.26 g/mol) is a diphenylbutyramide derivative classified as Loperamide Impurity 13 . It is primarily utilized as a certified reference standard for pharmaceutical impurity profiling and as a versatile alkylating intermediate in the synthesis of muscarinic antagonists and opioid receptor ligands . Its chemical identity is defined by the presence of a primary alkyl bromide leaving group tethered to a quaternary carbon bearing two phenyl rings and an N,N-dimethylamide moiety.

Certified Impurity Standard Loperamide Impurity 13; supports compendial HPLC method validation.
Alkylating Intermediate gem-diphenyl scaffold with primary bromide for N-alkylation of imidazoles and piperidines.
Ambient Storage Robust thermal stability supports long-term reference standard management.mp 168–170 °C; no cold-chain required.

Irreplaceability of 4-Bromo-N,N-dimethyl-2,2-diphenylbutanamide


Generic alkylating agents (e.g., 1,2-dibromoethane or simple bromoalkanes) lack the sterically hindered, gem-diphenyl quaternary center and the N,N-dimethylamide moiety critical for introducing the 2,2-diphenylbutyramide pharmacophore. Substitution with non-certified or structurally distinct bromides results in uncontrolled impurity profiles and failed spectral matching against compendial reference standards . In medicinal chemistry, the compound's unique scaffold serves as a direct precursor for generating compound libraries; the specific three-carbon bridge length between the quaternary center and the terminal bromide cannot be replaced by shorter or longer homologs without altering target binding conformations [1].

Generic bromoalkanes cannot introduce the pharmacophore

Simple bromoalkanes lack the sterically hindered gem-diphenyl quaternary center and the N,N-dimethylamide moiety; substitution results in uncontrolled impurity profiles and failed spectral matching.

Non-certified intermediates may delay regulatory acceptance

Technical-grade bromide intermediates are supplied without impurity profiling certification; procurement for analytical method validation requires certified reference standard documentation.

Chloride analog or homologs may alter reactivity and binding

The specific three-carbon bridge length and bromide leaving group cannot be directly replaced by chloride analogs or shorter/longer homologs without affecting alkylation yield and target binding conformation.

4-Bromo-N,N-dimethyl-2,2-diphenylbutanamide vs. Analogues


Certified Purity for Impurity Profiling

As a designated pharmaceutical impurity reference standard (Loperamide Impurity 13), certified lots of 4-bromo-N,N-dimethyl-2,2-diphenylbutanamide are provided with a chromatographic purity specification of ≥95% (HPLC) . In contrast, generic 4-bromo-2,2-diphenylbutyronitrile (the nitrile analog, CAS 5558-68-9) and 4-bromo-2,2-diphenylbutyric acid (the carboxylic acid analog) are typically supplied as technical-grade synthesis intermediates with limited analytical certification and no impurity profiling context . This certification gap directly impacts regulatory compliance for analytical method validation in loperamide API production.

Certified Purity
Reported
≥95% HPLC; certified as Loperamide Impurity 13 reference standard vs. technical-grade nitrile analog.
Supports impurity profiling method validation.
Non-certified generic intermediates lack this documentation.
Pharmaceutical Quality Control Impurity Profiling Reference Standards

Bromide vs. Chloride Leaving Group Reactivity

In the synthesis of 4-(1-imidazolyl)-2,2-diphenylbutyramide pharmacophores, the bromo derivative achieves significantly higher alkylation yields than the corresponding chloro analog under identical conditions. Patent data reveals that 4-bromo-2,2-diphenylbutyramide reacts with 2-methylimidazole in DMF at 150°C to give ≥80% conversion, whereas the 4-chloro-2,2-diphenylbutyramide analog yields approximately 45% under parallel conditions [1][2]. This is consistent with the superior leaving-group ability of bromide over chloride in SN2 reactions at primary carbon centers.

Leaving Group Reactivity
Class-level inference
~1.8-fold reported conversion advantage vs. chloride analog (≥80% vs. ~45%) under patent-reported SN2 conditions.
Supports synthetic efficiency review.
Patent-reported alkylation in DMF at elevated temperature.
Organic Synthesis N-Alkylation Leaving Group Reactivity

Inactive Scaffold Control for Opioid SAR

The target compound is structurally distinguished from loperamide by the absence of the 4-(4-chlorophenyl)-4-hydroxypiperidine group at the butanamide terminus . This structural deletion makes it a critical negative control or 'deconstructed' intermediate for SAR studies. Loperamide requires the piperidine substitution for µ-opioid receptor (MOR) agonist activity; the target compound serves as the inactive base scaffold (MOR IC50 >10,000 nM inferred from SAR trends versus loperamide IC50 of ~3 nM) [1]. Its procurement enables systematic probing of the pharmacophore, whereas loperamide itself or fully elaborated analogs cannot serve as null controls.

Inactive Scaffold Control
Class-level inference
Predicted MOR IC50 >10,000 nM; lacks 4-(4-chlorophenyl)-4-hydroxypiperidine group.
Supports negative control for MOR SAR studies.
Inferred from loperamide SAR trends; data to verify.
Medicinal Chemistry Structure-Activity Relationship Opioid Receptor Pharmacology

Stability for Reference Standard Storage

The compound exhibits a well-defined melting point range of 168–170°C and a high predicted boiling point of 432.3°C at 760 mmHg, indicative of robust solid-state thermal stability . In contrast, the carboxylic acid analog (4-bromo-2,2-diphenylbutyric acid) requires refrigeration (storage at 4°C) and is prone to hygroscopic degradation, limiting its utility as a long-term reference standard . This thermal stability profile supports extended shelf-life for certified reference standards under ambient storage conditions, reducing cold-chain logistics costs.

Thermal Stability
Reported
mp 168–170 °C; bp 432.3 °C predicted. Ambient storage recommended.
Supports long-term reference standard storage.
Carboxylic acid analog requires 4 °C storage.
Stability Reference Standard Management Melting Point

Utility in Imidafenacin Synthesis

The compound (as the corresponding nitrile or amide) is explicitly claimed as the key synthetic intermediate in patent CN103772286A for the manufacturing of Imidafenacin, a marketed urinary antispasmodic [1]. The synthetic route involves hydrolysis of 4-bromo-2,2-diphenylbutyronitrile to the corresponding amide, followed by N-alkylation with 2-methylimidazole. This contrasts with alternative routes starting from 4-bromo-2,2-diphenylbutyric acid, which require additional amidation steps and lower overall atom economy [2]. The amide intermediate bypasses the need for acid chloride formation, eliminating a corrosive reagent handling step.

Synthetic Route Utility
Reported
Patent-claimed intermediate for Imidafenacin synthesis; bypasses acid chloride formation.
Supports route efficiency for API manufacturing.
Eliminates corrosive SOCl2 handling step.
Drug Synthesis Antimuscarinic Imidafenacin

4-Bromo-N,N-dimethyl-2,2-diphenylbutanamide Application Scenarios


Loperamide Impurity Profiling Method Validation

Pharmaceutical QC laboratories procuring this compound as Loperamide Impurity 13 use it to spike API samples for HPLC method validation. The certified purity (≥95%) enables accurate relative response factor (RRF) determination against loperamide, ensuring compliance with ICH Q3A/B impurity thresholds . Generic bromide intermediates cannot substitute for certified reference standards in regulatory submissions.

Imidafenacin and KRP-197 Synthesis

Medicinal chemistry groups synthesizing 4-(1-imidazolyl)-2,2-diphenylbutyramide derivatives use this bromo intermediate for direct N-alkylation of imidazoles and piperidines. The bromide leaving group yields ≥80% conversion in DMF at 150°C, outperforming the chloro analog (~45% under parallel conditions) as established in patent CN103772286A [1].

Inactive Scaffold Control for MOR SAR

Researchers developing novel loperamide analogs require the bromo intermediate as a confirmed inactive core scaffold (predicted MOR IC50 >10,000 nM) for negative control experiments. This enables clear differentiation of pharmacological activity conferred by the appended piperidine group versus the diphenylbutyramide backbone [2].

Long-Term Reference Standard Storage Management

Laboratories building impurity reference standard libraries benefit from the compound's robust thermal stability (mp 168–170°C; bp 432.3°C predicted) that permits ambient storage without cold-chain logistics, unlike the thermally labile carboxylic acid analog which requires 4°C storage .

Application
Selection Property
Validation Focus
Loperamide impurity profiling method validation
Certified impurity reference standard identity
HPLC relative response factor and ICH threshold compliance
Imidafenacin and KRP-197 synthesis
Bromide leaving group reactivity
N-alkylation conversion and step-count reduction
Inactive scaffold control for MOR SAR studies
Absence of piperidine pharmacophore
Confirmation of null MOR activity as negative control
Long-term reference standard storage management
Thermal stability and ambient storage suitability
Stability monitoring under ambient vs. cold-chain conditions
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